molecular formula C6H6N4O B1460687 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 5334-56-5

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B1460687
CAS RN: 5334-56-5
M. Wt: 150.14 g/mol
InChI Key: CDJQIJFWTUEUFF-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity. This inhibition leads to cell cycle arrest and has potential therapeutic implications for cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation. Additionally, this compound has been shown to promote apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of apoptotic pathways and the upregulation of pro-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of CDK2, forming hydrogen bonds with key amino acid residues. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of inactive metabolites. These metabolic processes are crucial for the elimination of the compound from the body and for reducing its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it can exert its inhibitory effects on CDK2. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with CDK2 and other nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The nuclear localization of this compound is essential for its role in regulating the cell cycle and inducing apoptosis .

properties

IUPAC Name

1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQIJFWTUEUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277279, DTXSID90901658
Record name 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_794
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5334-56-5
Record name 1-Methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5334-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

57.2 g. of 5 -[(ethoxymethylene)amino]-1-methyl-1H- pyrazole-4-carboxylic acid, ethyl ester are dissolved in 200 ml. of ethanol, 4.4 g. of ammonia are added and the reaction mixture is autoclaved at 60° for 40 hours. After cooling, the mixture is filtered and the residual 1-methyl-1,5-dihydro-4H-pyrazolo- [3,4-d]pyrimidin-4-one is crystallized from dimethylformamide, m.p. 289°-290° (yield 31 g. - 80.7%).
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5 -[(ethoxymethylene)amino]-1-methyl-1H- pyrazole-4-carboxylic acid, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its connection to 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

A1: The research presented in the paper focuses on a novel, efficient synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This compound is significant because it serves as a valuable intermediate in the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. []

Q2: How is the structure of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine confirmed in the study?

A2: The study employs a combination of analytical techniques to confirm the structure of the synthesized 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. These techniques include:

  • Elemental Analysis: This method determines the percentage composition of elements within the compound, verifying its empirical formula. []
  • High-Resolution Mass Spectrometry (HRMS): This technique provides the precise mass of the compound, confirming its molecular formula and aiding in structural elucidation. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were utilized to determine the connectivity and environment of hydrogen and carbon atoms within the molecule, respectively. []
  • Infrared (IR) Spectroscopy: This method identifies functional groups present in the compound by analyzing its interactions with infrared light. []

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